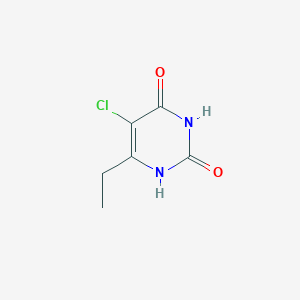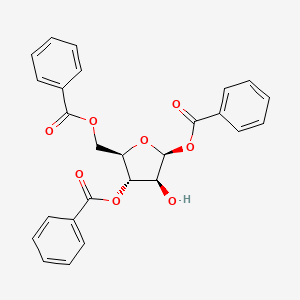
3-((Dimethylamino)methylene)-2-oxo-1-pentanoyl-5-indolinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde is a complex organic compound that belongs to the class of enaminones Enaminones are known for their versatile reactivity and are used as intermediates in the synthesis of various heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde typically involves the reaction of indoline derivatives with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an inert solvent such as toluene or dimethylformamide (DMF). The process involves the formation of an enaminone intermediate, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydrazine, hydroxylamine, and phenylhydrazine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments for textile applications.
Mecanismo De Acción
The mechanism of action of 3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide dimethyl acetal (DMFDMA): Used as a methylating and formylating agent.
3-Dimethylamino-1-arylpropenones: Known for their use in dye synthesis and antimicrobial activities.
Uniqueness
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in synthetic organic chemistry.
Propiedades
Número CAS |
68641-01-0 |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
(3Z)-3-(dimethylaminomethylidene)-2-oxo-1-pentanoylindole-5-carbaldehyde |
InChI |
InChI=1S/C17H20N2O3/c1-4-5-6-16(21)19-15-8-7-12(11-20)9-13(15)14(17(19)22)10-18(2)3/h7-11H,4-6H2,1-3H3/b14-10- |
Clave InChI |
LQKILBMAOMOWGL-UVTDQMKNSA-N |
SMILES isomérico |
CCCCC(=O)N1C2=C(C=C(C=C2)C=O)/C(=C/N(C)C)/C1=O |
SMILES canónico |
CCCCC(=O)N1C2=C(C=C(C=C2)C=O)C(=CN(C)C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)


![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)





![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)

![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)

